molecular formula C11H8F2O4 B2733534 Methyl 4-(2,5-difluorophenyl)-2,4-dioxobutanoate CAS No. 175711-74-7

Methyl 4-(2,5-difluorophenyl)-2,4-dioxobutanoate

Cat. No.: B2733534
CAS No.: 175711-74-7
M. Wt: 242.178
InChI Key: HCEHCVYYRVQQLB-UHFFFAOYSA-N
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Description

Methyl 4-(2,5-difluorophenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluorophenyl group attached to a dioxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,5-difluorophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(2,5-difluorophenyl)-2,4-dioxobutanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,5-difluorophenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: 4-(2,5-Difluorophenyl)-2,4-dioxobutanoic acid.

    Reduction: Methyl 4-(2,5-difluorophenyl)-2-hydroxybutanoate.

    Substitution: Various substituted difluorophenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 4-(2,5-difluorophenyl)-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(2,5-difluorophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Methyl 4-(2,5-difluorophenyl)-2,4-dioxobutanoate can be compared with other similar compounds such as:

    Methyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate: Differing in the position of the fluorine atoms on the phenyl ring.

    Methyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate: Differing in the halogen atoms attached to the phenyl ring.

    Methyl 4-(2,5-difluorophenyl)-2,4-dioxopentanoate: Differing in the length of the carbon chain.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

methyl 4-(2,5-difluorophenyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2O4/c1-17-11(16)10(15)5-9(14)7-4-6(12)2-3-8(7)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEHCVYYRVQQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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